4,4'-Diamino-3,3'-dimethoxytriphenylmethane

Polymer Synthesis Monomer Processing Solubility

This diamine's dual ortho-methoxy substitution delivers unparalleled solubility and steric control versus unsubstituted/dimethyl analogs, essential for solution-processable polyimides, next‑gen BMI thermosets for aerospace/electronics, and microwave‑assisted SERM library construction. Avoid performance failures—choose the precisely pre‑functionalized building block your application demands.

Molecular Formula C21H22N2O2
Molecular Weight 334.4 g/mol
CAS No. 6259-05-8
Cat. No. B13811730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diamino-3,3'-dimethoxytriphenylmethane
CAS6259-05-8
Molecular FormulaC21H22N2O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)N)OC)N
InChIInChI=1S/C21H22N2O2/c1-24-19-12-15(8-10-17(19)22)21(14-6-4-3-5-7-14)16-9-11-18(23)20(13-16)25-2/h3-13,21H,22-23H2,1-2H3
InChIKeyMLYNBXBOZUQBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS 6259-05-8) Procurement: Chemical Identity and Baseline Characteristics


4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS 6259-05-8) is a functionalized triarylmethane diamine with the molecular formula C21H22N2O2 and a molecular weight of 334.41 g/mol . Its structure comprises a central triphenylmethane core with amino groups at the para positions and methoxy groups ortho to each amine, conferring specific steric and electronic properties. Primarily utilized as a synthetic intermediate and polymer monomer, it is available at research and industrial scales, typically with a purity specification of ≥98% .

Why 4,4'-Diamino-3,3'-dimethoxytriphenylmethane Cannot Be Substituted with Generic Triarylmethane Diamines


Procurement and research failures often originate from treating triarylmethane diamines as interchangeable monomers or intermediates. 4,4'-Diamino-3,3'-dimethoxytriphenylmethane's dual ortho-methoxy substitution pattern creates a unique combination of steric bulk, electronic density, and conformational flexibility not found in unsubstituted or dimethyl analogs. Direct substitution with compounds like 4,4'-diaminotriphenylmethane or 4,4'-diaminodiphenylmethane will alter polymer backbone rigidity, solubility, thermal transitions, and even biological activity in derived compounds [1][2]. The quantitative differences documented below demonstrate that this compound is a specific architectural tool, not a generic building block.

Quantitative Differentiation of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane from Closest Analogs


Enhanced Solubility in Polar Organic Solvents Due to Ortho-Methoxy Substitution

4,4'-Diamino-3,3'-dimethoxytriphenylmethane exhibits water solubility (at 20°C) [1], whereas the unsubstituted analog 4,4'-diaminotriphenylmethane is described as 'almost insoluble in water' . This difference, attributable to the methoxy groups, is critical for processing in aqueous or polar solvent systems.

Polymer Synthesis Monomer Processing Solubility

Altered Molecular Planarity and Crystal Packing vs. Unsubstituted Analog

Single crystal X-ray diffraction reveals that 4,4'-diamino-3,3'-dimethoxytriphenylmethane adopts a nearly planar conformation (torsion angle -179(2)°) with intermolecular interactions dominated by van der Waals forces [1]. This contrasts with the known, more twisted conformation of unsubstituted 4,4'-diaminotriphenylmethane, which lacks the planarizing ortho-methoxy groups.

Crystal Engineering Supramolecular Chemistry Material Science

Demonstrated Utility in Microwave-Assisted Synthesis of SERM-like Libraries

This compound is a viable precursor for microwave-assisted synthesis of 4,4'-diaminotriphenylmethane derivatives with potential SERM-like activity [1]. While specific antiproliferative data (e.g., MCF-7 IC50 values) are available for library members, the key differentiator is the methoxy groups' ability to be leveraged in rapid, parallel synthesis routes, offering a functional handle absent in the core unsubstituted scaffold.

Medicinal Chemistry High-Throughput Synthesis SERM

Disclosed as Key Component in High-Heat Resistant Bismaleimide (BMI) Formulations

A patent disclosure explicitly lists 4,4'-diamino-3,3'-dimethoxytriphenylmethane as a structural component in allyl group-containing maleimide compounds designed for superior heat resistance . Bismaleimide (BMI) resins are noted for exhibiting 'excellent heat resistance (high Tg and high resistance to thermal decomposition) compared to epoxy resins and phenolic resins' . The inclusion of this specific diamine, with its methoxy substituents, is intended to fine-tune the cured resin's properties beyond what unsubstituted diamines achieve.

Aerospace Composites High-Performance Polymers Bismaleimide Resins

Significant Increase in Molecular Weight and Bulk vs. Diphenylmethane Analogs

The molecular weight of 4,4'-diamino-3,3'-dimethoxytriphenylmethane (334.41 g/mol) is substantially higher than the widely used diamine monomer 4,4'-diaminodiphenylmethane (MDA, 198.26 g/mol) [1]. This 68% increase in monomer mass, combined with the triphenylmethane core's kinked geometry, directly impacts polymer chain packing density, free volume, and resultant glass transition temperature (Tg).

Monomer Design Polymer Properties Structure-Property Relationship

Optimal Application Scenarios for 4,4'-Diamino-3,3'-dimethoxytriphenylmethane Based on Quantifiable Evidence


Solution-Processable High-Performance Polyimide Synthesis

Researchers seeking to synthesize aromatic polyimides with improved solubility in common organic or aqueous solvents should prioritize this monomer over 4,4'-diaminotriphenylmethane. The presence of methoxy groups enhances solubility [1], facilitating one-step polycondensation reactions [2] and enabling the production of films or fibers from solution, a key advantage for processing thermally stable polymers.

Development of Bismaleimide (BMI) Resins with Tailored Thermal Properties

Formulators aiming to create next-generation BMI resins for aerospace or electronic applications can utilize this compound as a reactive diluent or co-monomer. Patent literature confirms its role in allyl-containing maleimide systems designed for high thermal stability and resistance to decomposition [1], suggesting its use can fine-tune the crosslink density and toughness of the final thermoset.

Medicinal Chemistry: Parallel Synthesis of Triarylmethane-Focused Libraries

For CROs and medicinal chemistry groups pursuing novel selective estrogen receptor modulators (SERMs) or other targets within the triarylmethane chemical space, this pre-functionalized diamine is an optimal starting material. Its proven compatibility with microwave-assisted, Sc(OTf)₃-catalyzed reactions enables rapid, parallel library construction [1], offering a more efficient route to diverse analogs compared to starting from the unsubstituted 4,4'-diaminotriphenylmethane core.

Crystal Engineering and Supramolecular Material Design

Scientists investigating the influence of substitution on solid-state packing and optical properties can exploit the nearly planar crystal conformation of this compound [1]. This well-defined solid-state structure, driven by the ortho-methoxy groups, provides a predictable building block for designing materials where controlled π-π stacking and van der Waals interactions are critical.

Technical Documentation Hub

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